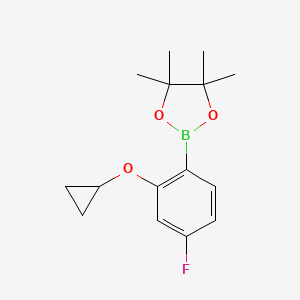
2'-O-cyanoethyluridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-O-Cyanoethyluridine is a chemically modified nucleoside derived from uridine. It features a cyanoethyl group attached to the 2’ position of the ribose sugar. This modification enhances the compound’s stability and hybridization properties, making it a valuable tool in various scientific and industrial applications, particularly in the field of nucleic acid research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-cyanoethyluridine typically involves the ring-opening reaction of 2,2’-anhydrouridine with 2-cyanoethyl trimethylsilyl ether in the presence of boron trifluoride diethyl etherate (BF3·Et2O). This reaction proceeds under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods: While specific industrial production methods for 2’-O-cyanoethyluridine are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of the starting materials, the ring-opening reaction, and subsequent purification of the product.
化学反应分析
Types of Reactions: 2’-O-Cyanoethyluridine can undergo various chemical reactions, including:
Substitution Reactions: The cyanoethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate or hydrogen peroxide, while reducing agents may include sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted uridine derivatives.
科学研究应用
2’-O-Cyanoethyluridine has several important applications in scientific research:
Chemistry: It is used in the synthesis of modified oligoribonucleotides, which are essential for studying RNA structure and function.
Industry: The compound’s stability and hybridization properties make it valuable in the development of diagnostic tools and nucleic acid-based technologies.
作用机制
The mechanism by which 2’-O-cyanoethyluridine exerts its effects is primarily related to its ability to enhance the stability and hybridization properties of RNA molecules. The cyanoethyl group increases the rigidity of the ribose sugar, which in turn stabilizes the RNA duplex. This stabilization is crucial for applications in gene regulation and therapeutic interventions .
相似化合物的比较
2’-O-Methyluridine: This compound also enhances RNA stability but to a lesser extent compared to 2’-O-cyanoethyluridine.
2’-O-Methoxyethyluridine: Similar to 2’-O-cyanoethyluridine, this compound improves hybridization properties and stability.
2’-O-Fluoroethyluridine: This modification increases hybridization affinity but does not significantly enhance nuclease resistance.
Uniqueness: 2’-O-Cyanoethyluridine is unique due to its combination of enhanced hybridization affinity and nuclease resistance. This makes it particularly valuable for applications requiring stable and efficient RNA interactions .
属性
分子式 |
C12H15N3O6 |
|---|---|
分子量 |
297.26 g/mol |
IUPAC 名称 |
3-[(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropanenitrile |
InChI |
InChI=1S/C12H15N3O6/c13-3-1-5-20-10-9(18)7(6-16)21-11(10)15-4-2-8(17)14-12(15)19/h2,4,7,9-11,16,18H,1,5-6H2,(H,14,17,19)/t7-,9-,10-,11-/m1/s1 |
InChI 键 |
WSOOQPQPYBMMLJ-QCNRFFRDSA-N |
手性 SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OCCC#N |
规范 SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OCCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[1-(4-chloro-3-nitrophenyl)ethyl]acetamide](/img/structure/B8410420.png)
![2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-thiazol-4-one](/img/structure/B8410422.png)
amino}-3-methoxypropanoic acid](/img/structure/B8410425.png)

![(2E)-2-[(DIMETHYLAMINO)METHYLIDENE]-3-OXOBUTANENITRILE](/img/structure/B8410444.png)

![7-Nitrotetrazolo[1,5-a]quinoxaline](/img/structure/B8410462.png)
![2-[3-(3-t-butyl-5-amino-1H-pyrazol-1-yl)phenyl]-1-morpholinoethanone](/img/structure/B8410465.png)
![2-[2-Fluoro-5-(trifluoromethyl)anilino]benzoxazole](/img/structure/B8410473.png)

![3-Chloro-4-[2-(methoxy-methoxy)ethyl]aniline](/img/structure/B8410503.png)
